6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole is a chemical compound that belongs to the indazole family, which is notable for its diverse biological activities. This compound features a unique structure that combines a thiopyran moiety with an indazole framework, potentially contributing to its pharmacological properties. The compound is classified as an indazole derivative and has garnered interest in medicinal chemistry due to its potential applications in drug development.
The synthesis of 6-(3,6-dihydro-2H-thiopyran-4-YL)-1H-indazole can be achieved through several methods, with one notable approach involving the reaction of 3,6-dihydro-2H-thiopyran-4-carboxylic acid derivatives with indazole precursors. This method typically utilizes a cyclization reaction that incorporates the thiopyran moiety into the indazole structure.
The molecular structure of 6-(3,6-dihydro-2H-thiopyran-4-YL)-1H-indazole can be represented as follows:
The compound's structural data can be obtained from databases such as PubChem, where it is listed under CAS number 885272-24-2 .
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole is involved in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
These reactions are typically conducted under specific conditions tailored to maximize yield and minimize by-products.
The mechanism of action for 6-(3,6-dihydro-2H-thiopyran-4-YL)-1H-indazole is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Research indicates that indazole derivatives often act on pathways related to:
Comprehensive analyses of these properties are essential for understanding how the compound behaves in various environments and its suitability for pharmaceutical applications.
The potential applications of 6-(3,6-dihydro-2H-thiopyran-4-YL)-1H-indazole span various fields:
The molecule’s bioactivity stems from synergistic interactions between its fused ring systems:
Table 1: Key Molecular Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂S | High-resolution MS |
Molecular Weight | 216.30 g/mol | Calculated |
Hydrogen Bond Donors | 1 (indazole NH) | Computational prediction |
Hydrogen Bond Acceptors | 3 (N1, N2, S) | Spectroscopic analysis |
Rotatable Bonds | 2 | Molecular modeling |
Topological Polar Surface Area | 56.7 Ų | Chemoinformatic calculation |
The compound emerged as a strategic hybrid during scaffold-hopping campaigns in kinase inhibitor development:
Table 2: Historical Development Milestones
Year | Milestone | Significance |
---|---|---|
2009 | Inclusion in patent WO2009106980A2 as synthetic intermediate | Validated role in kinase inhibitor scaffolds |
2012 | Adoption in pazopanib-derived analogs for renal cell carcinoma | Demonstrated in vivo antiangiogenic efficacy |
2018 | Broad commercial availability from specialized suppliers (e.g., BLD Pharm) | Enabled global SAR exploration |
2020s | Investigation as covalent warhead precursor via S-oxidation | Expanded mechanism of action possibilities |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1